molecular formula C9H18N2O3 B15093804 tert-butyl N-(1-carbamoylpropyl)carbamate

tert-butyl N-(1-carbamoylpropyl)carbamate

Cat. No.: B15093804
M. Wt: 202.25 g/mol
InChI Key: BOUJRTUVSGNZPU-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-carbamoylpropyl)carbamate is a chemical compound with the molecular formula C9H18N2O3. It is a derivative of carbamic acid and is often used in organic synthesis and various industrial applications. This compound is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(1-carbamoylpropyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 1-carbamoylpropyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-carbamoylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the carbamate.

    Reduction: The major products are reduced forms of the carbamate, such as primary amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1-carbamoylpropyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis and other organic transformations .

Biology

In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as a building block for the development of enzyme inhibitors and other therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. Its stability and biocompatibility make it suitable for formulating controlled-release medications.

Industry

In industrial applications, this compound is used in the production of polymers and coatings. It enhances the properties of materials, such as durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamoylpropyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-carbamoylpropyl)carbamate is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its stability and ease of synthesis make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-(1-amino-1-oxobutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUJRTUVSGNZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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